Cefalonium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

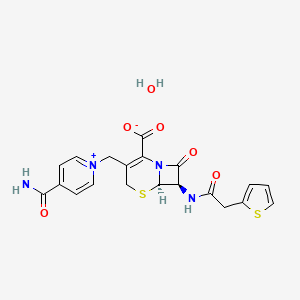

Molecular Formula |

C20H20N4O6S2 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1 |

InChI Key |

GVIOXNHDFXYYMP-AEFICSSHSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cefalonium Hydrate on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This technical guide delineates the molecular mechanism of action of cefalonium hydrate, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. While specific binding affinity data for cefalonium is limited in publicly accessible literature, this document provides a comprehensive overview of the established mechanism for first-generation cephalosporins, supported by available quantitative data for cefalonium's antibacterial activity and detailed experimental protocols for the assessment of PBP binding and bacterial susceptibility.

Introduction

The bacterial cell wall is a vital structure that maintains cellular shape and protects against osmotic lysis. It is primarily composed of peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide bridges. The biosynthesis of peptidoglycan is a complex process that culminates in a transpeptidation reaction, catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound, as a member of the β-lactam class of antibiotics, specifically targets and inhibits these PBPs. Its chemical structure, featuring a β-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. This guide provides a detailed examination of this mechanism, presents relevant quantitative data, and outlines key experimental methodologies.

Mechanism of Action

The bactericidal activity of this compound is a direct consequence of its ability to inhibit the final step of peptidoglycan synthesis. This process can be broken down into the following key stages:

-

Target Recognition and Binding: Cefalonium diffuses across the outer membrane of susceptible bacteria and accesses the periplasmic space where the PBPs are located. The structural similarity between the β-lactam ring of cefalonium and the D-Ala-D-Ala substrate of the PBP allows it to fit into the enzyme's active site.

-

Covalent Acylation of PBPs: Once in the active site, the serine residue of the PBP launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the opening of the strained β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][2]

-

Inhibition of Transpeptidation: The acylation of the PBP active site renders the enzyme inactive.[1] Consequently, the cross-linking of the peptide side chains of the peptidoglycan strands is halted. This inhibition of the transpeptidase activity of PBPs is the pivotal step in the mechanism of action.[3]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, internal osmotic pressure exceeds the strength of the compromised cell wall, resulting in cell lysis and bacterial death.[1]

Signaling Pathway Diagram

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Staphylococcus aureus from Bovine Mastitis

| Statistic | MIC (µg/mL) |

| Mode | 0.125[4][5] |

| Epidemiological Cut-off Value (ECV) | ≤0.5[4][5] |

Data from a study of 130 Staphylococcus aureus isolates.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of β-lactam antibiotics with bacteria.

Protocol for PBP Binding Competition Assay

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of a β-lactam antibiotic for specific PBPs.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin probe (e.g., Bocillin FL) to specific PBPs.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

This compound stock solution of known concentration

-

Bocillin FL (fluorescent penicillin)

-

SDS-PAGE equipment

-

Fluorescence gel imager

-

Microcentrifuge

Procedure:

-

Bacterial Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cell pellet with PBS and resuspend in PBS to a specific optical density.

-

Competition Binding:

-

Aliquots of the cell suspension are incubated with serial dilutions of this compound for a defined period (e.g., 30 minutes) at room temperature. A control sample with no cefalonium is included.[6]

-

After incubation with cefalonium, add Bocillin FL to all samples at a concentration known to saturate the PBPs and incubate for a shorter period (e.g., 15 minutes).[6]

-

-

Cell Lysis and Protein Quantification: Pellet the cells by centrifugation, discard the supernatant, and resuspend in a lysis buffer. Determine the total protein concentration of each lysate.

-

SDS-PAGE and Fluorescence Imaging:

-

Separate the proteins from each sample by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.[6]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Normalize the fluorescence intensity to the total protein concentration.

-

Plot the percentage of Bocillin FL binding (relative to the no-cefalonium control) against the logarithm of the cefalonium concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow Diagram

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method to determine the MIC of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a bacterial isolate.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Antibiotic Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only the inoculum and broth.

-

Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Conclusion

This compound is a bactericidal agent that acts by inhibiting the transpeptidase activity of penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. This mechanism is characteristic of β-lactam antibiotics and is the foundation of their clinical efficacy. While specific PBP affinity data for cefalonium are not extensively documented, its potent activity against key mastitis pathogens like Staphylococcus aureus is supported by MIC data. The experimental protocols detailed in this guide provide a framework for further investigation into the specific molecular interactions of cefalonium and for the continued surveillance of its antibacterial effectiveness. This in-depth understanding is crucial for the strategic use of cefalonium in veterinary medicine and for the broader efforts in antimicrobial drug development.

References

- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cefalonium: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic employed in veterinary medicine, primarily for the treatment and prevention of bovine mastitis. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis. This technical guide provides an in-depth exploration of the discovery and synthesis of Cefalonium, presenting key data, experimental methodologies, and visual representations of its chemical synthesis.

Discovery and Development

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient is crucial for its formulation and delivery. The following table summarizes the key physicochemical data for Cefalonium.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₄O₅S₂ | [2] |

| Molecular Weight | 458.51 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Practically insoluble in water. Soluble in DMSO (~25 mg/mL). Sparingly soluble in aqueous buffers (approx. 0.09 mg/mL in 1:10 DMSO:PBS pH 7.2). | [2][3][4] |

| UV/Vis Absorption | λmax: 235 nm and 262 nm (in water) | [5] |

| Storage | -20°C | [3] |

Synthesis Pathway

Cefalonium is a semi-synthetic cephalosporin, meaning it is synthesized from a naturally produced precursor. A common starting material for many semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA), which is derived from Cephalosporin C. However, a documented synthesis pathway for Cefalonium utilizes cephalothin acid as the starting material. This pathway involves a multi-step chemical process.

A patented method outlines the synthesis of Cefalonium from cephalothin acid.[6][7] The key steps in this process are:

-

Carboxyl Protection: The carboxylic acid group of cephalothin acid is protected using a silylating agent.

-

Iodination: The protected intermediate undergoes an iodination reaction.

-

Amination: The iodinated product is then reacted with isonicotinamide (a derivative of pyrazinamide).

-

Deprotection and Crystallization: The protecting group is removed, and the final product, Cefalonium, is crystallized.

The overall yield reported in one instance of this patented method is approximately 72.0%, with a purity of 98.2%.[6]

Synthesis Pathway Diagram

Caption: A simplified diagram of the Cefalonium synthesis pathway starting from Cephalothin Acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of Cefalonium are not extensively published in peer-reviewed literature. However, based on the general steps outlined in the patent literature, a representative, generalized protocol can be described. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, would require optimization for successful implementation.

General Synthesis Protocol (from Cephalothin Acid)

Step 1: Carboxyl Protection (Silylation)

-

Dissolve cephalothin acid in a suitable organic solvent (e.g., dichloromethane).

-

Add a silylating agent (e.g., trimethylchlorosilane and hexamethyldisilazane) and reflux the mixture to protect the carboxylic acid group.

Step 2: Iodination

-

To the solution containing the silylated intermediate, add an iodinating agent (e.g., iodotrimethylsilane) at a controlled temperature.

-

Monitor the reaction for completion.

Step 3: Amination

-

Introduce isonicotinamide to the reaction mixture containing the iodinated intermediate.

-

Allow the reaction to proceed to form the aminated intermediate.

Step 4: Deprotection and Crystallization

-

Add a deprotecting agent (e.g., methanol) to remove the silyl protecting group.

-

Adjust the pH of the solution to induce crystallization of the Cefalonium product.

-

Isolate the crystals by filtration, wash with an appropriate solvent, and dry under vacuum.

Quantitative Data and Analysis

The quality control and quantitative analysis of Cefalonium are essential for its use as a pharmaceutical. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are common methods for the determination of Cefalonium residues in biological matrices like milk.

| Parameter | Method | Details | Reference |

| Purity Assay | HPLC | A purity of ≥98% is typically required for the solid form. | [3] |

| Residue Analysis in Milk | HPLC-MS/MS | Linearity: Good correlation (r > 0.999) in the mass concentration range of 2-200 µg/L. | [8][9] |

| LOD (Limit of Detection): 0.5 µg/kg in milk. | [8][9] | ||

| LOQ (Limit of Quantification): 2 µg/kg in milk. | [8][9] | ||

| Mean Recoveries: 78.5% to 86.2%. | [8][9] | ||

| Intra-day RSDs: 1.5% to 6.2%. | [8][9] | ||

| Inter-day RSDs: 2.9% to 5.6%. | [8][9] |

Conclusion

Cefalonium, a first-generation cephalosporin developed by Eli Lilly and Company, remains a relevant antibiotic in veterinary medicine. Its semi-synthetic origin, with a plausible synthesis pathway starting from cephalothin, highlights the chemical modifications that have been instrumental in the development of the broader cephalosporin class. While detailed, publicly available experimental protocols for its synthesis are scarce, the outlined pathway and available quantitative data provide a solid foundation for researchers and drug development professionals. Further research into optimizing the synthesis process and exploring its full therapeutic potential would be of continued interest to the scientific community.

References

- 1. Cefalonium | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Cefalonium | CAS 5575-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Cefalonium [drugfuture.com]

- 6. CN104725403A - Preparation method of cefalonium - Google Patents [patents.google.com]

- 7. Preparation method of cefalonium - Eureka | Patsnap [eureka.patsnap.com]

- 8. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Efficacy of Cefalonium: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of Cefalonium, a first-generation cephalosporin antibiotic. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial activity against key bovine mastitis pathogens, and standardized experimental protocols for its evaluation.

Introduction to Cefalonium

Cefalonium is a broad-spectrum, semi-synthetic cephalosporin antibiotic with bactericidal activity against a majority of the organisms associated with bovine mastitis.[1][2] It is primarily used in veterinary medicine for the treatment of existing sub-clinical infections and to prevent new infections during the dry period of dairy cows. Its efficacy is not impaired by the presence of milk.[1] This guide focuses on the foundational in vitro data that underpins its clinical application.

Mechanism of Action

As a member of the β-lactam class of antibiotics, Cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:

-

Target Binding: Cefalonium binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a critical component for maintaining the structural integrity of the bacterial cell wall.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

In Vitro Antimicrobial Activity

The in vitro efficacy of Cefalonium is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for Cefalonium against key bovine mastitis pathogens.

Staphylococcus aureus

A study evaluating 130 isolates of Staphylococcus aureus from bovine mastitis cases provided a detailed distribution of Cefalonium MIC values.[3][4]

| MIC (µg/mL) | Number of Isolates |

| 0.031 | 3 |

| 0.125 | 1 |

| 0.25 | 1 |

| 0.5 | 1 |

| 1 | 7 |

| 2 | 1 |

| 4 | 25 |

| 8 | 17 |

Data from a study on S. aureus isolates from bovine mastitis.[3][4]

Streptococcus uberis and Escherichia coli

Summary data on the in vitro susceptibility of Streptococcus uberis and Escherichia coli to Cefalonium is available from the Health Products Regulatory Authority (HPRA).

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Streptococcus uberis | Not Specified | Not Specified | 0.06 |

| Escherichia coli | Not Specified | Not Specified | Not Specified |

Summary data for Cefalonium against mastitis isolates. The full MIC distribution and the number of isolates were not detailed in the summary.

Experimental Protocols: Broth Microdilution MIC Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefalonium against bovine mastitis pathogens, synthesized from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials

-

Cefalonium analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates from bovine mastitis cases

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

-

Appropriate quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Preparation of Cefalonium Stock Solution

-

Prepare a stock solution of Cefalonium at a concentration of 1024 µg/mL in a suitable solvent as recommended by the manufacturer.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

Preparation of Microtiter Plates

-

Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate.

-

Add 50 µL of the Cefalonium stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last well. This will result in a range of Cefalonium concentrations (e.g., 256 µg/mL to 0.03 µg/mL).

-

The last two wells of a row should be reserved for a positive control (no antibiotic) and a negative control (no bacteria).

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

Inoculation and Incubation

-

Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation of Results

-

After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of Cefalonium at which there is no visible growth.

-

The positive control well should show clear evidence of bacterial growth, and the negative control well should remain clear.

-

The results for the quality control strains should fall within their established acceptable ranges.

Experimental Workflow

The following diagram illustrates the key steps in the determination of Cefalonium's Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The initial in vitro studies of Cefalonium demonstrate its potent bactericidal activity against key pathogens responsible for bovine mastitis. Its mechanism of action, typical of β-lactam antibiotics, is well-established. The available MIC data, particularly for Staphylococcus aureus, confirms its efficacy. Further research providing more detailed MIC distributions for a wider range of clinical isolates of Streptococcus uberis and Escherichia coli would be beneficial for ongoing surveillance of its antimicrobial effectiveness. The standardized protocols outlined in this guide provide a robust framework for future in vitro evaluations of Cefalonium and other antimicrobial agents.

References

- 1. eucast broth microdilution: Topics by Science.gov [science.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cefalonium Hydrate: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium hydrate, a first-generation cephalosporin, exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-positive bacteria, with efficacy against some Gram-negative organisms. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative data on its in vitro activity against key veterinary and human pathogens. Detailed experimental protocols for antimicrobial susceptibility testing are outlined to ensure reproducibility and standardization of results. The mechanism of action is described, and a workflow for determining minimum inhibitory concentrations (MIC) is visually represented. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of antibacterial agents.

Introduction

Cefalonium is a semi-synthetic, first-generation cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, its primary application is in veterinary medicine, particularly for the treatment and prevention of bovine mastitis during the dry cow period.[1][2] This guide details the antibacterial spectrum of this compound, its mechanism of action, and the methodologies used to evaluate its efficacy.

Mechanism of Action

Like other β-lactam antibiotics, cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of cefalonium is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By binding to and inactivating PBPs, cefalonium disrupts the cross-linking of peptidoglycan chains. This interference leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Antibacterial Spectrum of Activity

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive aerobes and some Gram-negative bacteria.[1] Its efficacy is well-documented against common mastitis pathogens.[2]

Gram-Positive Bacteria

Cefalonium is highly active against a range of Gram-positive bacteria. This includes key mastitis-causing pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, and Corynebacterium bovis.[2]

Gram-Negative Bacteria

While generally more effective against Gram-positive organisms, cefalonium also shows activity against certain Gram-negative bacteria, including Escherichia coli and Klebsiella species.[2]

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for cefalonium against various bacterial isolates.

Table 1: In Vitro Activity of Cefalonium Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 130 | Not Specified | 0.125 | Not Specified | [3] |

| Staphylococcus aureus (pooled isolates) | Not Specified | Not Specified | Not Specified | 2 | [4] |

Table 2: In Vitro Activity of Cefalonium Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | Inoculum Level (CFU) | Geometric Mean MIC50 (µg/mL) | Reference(s) |

| Escherichia coli | Not Specified | ~10⁸ | 4.6 | [1] |

MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and recommended technique for determining the MIC of an antimicrobial agent.[5][6]

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium. The MIC is determined after a specified incubation period.

5.1.1. Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel and single-channel micropipettes with sterile tips

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Microplate reader or a light box for manual reading

5.1.2. Procedure

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1000 µg/mL.

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the cefalonium stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of cefalonium concentrations in the wells.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation of Results:

-

Following incubation, examine the wells for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included for each test.

-

Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound remains a relevant first-generation cephalosporin with a significant antibacterial effect, particularly against Gram-positive pathogens responsible for bovine mastitis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Standardized susceptibility testing is crucial for the effective and prudent use of this antimicrobial agent and for ongoing surveillance of resistance patterns. Further research to expand the quantitative MIC database, especially for a wider range of Gram-negative bacteria, would be beneficial for a more complete understanding of cefalonium's antibacterial spectrum.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. msd-animal-health.co.in [msd-animal-health.co.in]

- 3. The intramammary efficacy of first generation cephalosporins against Staphylococcus aureus mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefalonium - Antibiotics - CAT N°: 34468 [bertin-bioreagent.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

The Pharmacological Profile of Cefalonium Hydrate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin antibiotic, is primarily utilized in veterinary medicine for the treatment and prevention of bovine mastitis, particularly as a dry cow therapy. Its pharmacological profile is characterized by broad-spectrum bactericidal activity against common mastitis pathogens, a unique pharmacokinetic profile following intramammary administration, and a favorable safety margin. This technical guide provides an in-depth overview of the pharmacological properties of Cefalonium hydrate in animal models, with a focus on its pharmacodynamics, pharmacokinetics, efficacy, and safety. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

Cefalonium is a semi-synthetic cephalosporin belonging to the beta-lactam class of antibiotics.[1] It is structurally similar to other first-generation cephalosporins and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] In veterinary practice, it is most commonly formulated as an intramammary infusion for use in dairy cows at the point of drying off. This prophylactic and therapeutic application aims to treat existing subclinical infections and prevent new infections during the dry period, a critical phase for udder health.[1] Understanding the comprehensive pharmacological profile of this compound is crucial for its effective and safe use in animal health.

Mechanism of Action

Cefalonium, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. The primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

Pharmacodynamics: In Vitro Susceptibility

The in vitro activity of Cefalonium has been evaluated against a range of bacterial pathogens commonly associated with bovine mastitis. As a first-generation cephalosporin, it demonstrates good activity against Gram-positive cocci and some Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Bovine Mastitis Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) | Reference |

| Staphylococcus aureus | 130 | 0.06 - >8 | 0.25 | 1 | ≤0.5 | [3] |

Pharmacokinetics in Cattle (Intramammary Administration)

The pharmacokinetic profile of Cefalonium has been primarily studied in dairy cows following intramammary administration of long-acting formulations designed for use during the dry period. Definitive serum pharmacokinetic studies to determine parameters like half-life have not been conducted.[4] However, studies using radiolabelled Cefalonium provide insights into its absorption, distribution, and excretion.

Following intramammary infusion, Cefalonium is slowly but extensively absorbed from the udder.[4] Mean blood concentrations of radioactivity remain relatively constant for approximately 10 days post-dosing, which is consistent with slow and prolonged absorption.[4] The primary route of excretion is via the urine.[4]

Table 2: Pharmacokinetic Parameters of Cefalonium in Dairy Cows after Intramammary Administration

| Parameter | Value | Animal Model | Notes | Reference |

| Absorption | Slow and prolonged from the udder | Dry dairy cows | Based on radiolabelled studies. | [4] |

| Excretion | Primarily in urine | Dry dairy cows | 7-13% of radioactivity eliminated in urine in the first 3 days. | [4] |

| Serum Half-life | Not determined in definitive studies | Cattle | - | [4] |

Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC in plasma and milk from well-controlled studies in lactating or dry cows are not consistently available in the public literature.

Efficacy in Animal Models of Bovine Mastitis

The efficacy of Cefalonium as a dry cow therapy has been evaluated in field trials by assessing its ability to cure existing intramammary infections and prevent new infections during the dry period.

Table 3: Efficacy of Cefalonium Dry Cow Therapy in Dairy Cattle

| Study Type | Comparison | Pathogens | Cure Rate | Prevention of New Infections | Reference |

| Comparative Field Trial | Cefalonium vs. Cloxacillin | Corynebacterium bovis & Staphylococcus epidermidis (combined) | 80.3% (Cefalonium) vs. 70.7% (Cloxacillin) | No significant difference | [5] |

| Comparative Field Trial | Cefalonium vs. Cloxacillin | Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis | No significant difference | Not reported | [5] |

| Comparative Therapeutic Efficacy | Cefalonium vs. Ceftiofur hydrochloride | Subclinical mastitis pathogens | 48% (Cefalonium) vs. 88% (Ceftiofur) | Not reported | [6] |

Safety and Toxicology

Cefalonium has a high therapeutic index, and adverse effects are uncommon.[4] The most common adverse effect associated with cephalosporins, in general, is hypersensitivity reactions.[4]

Table 4: Toxicological Profile of Cefalonium

| Study Type | Animal Model | Route of Administration | Key Findings | Reference |

| Acute Toxicity | Not specified | Not specified | High therapeutic index. | [4] |

| Hypersensitivity | General for cephalosporins | Not specified | The most common adverse effect is hypersensitivity reactions. | [4] |

Experimental Protocols

General Protocol for Efficacy Trials of Intramammary Dry Cow Therapy

The following outlines a general experimental design for evaluating the efficacy of an intramammary antibiotic for dry cow therapy, based on established guidelines.[7][8]

References

- 1. msd-animal-health.co.in [msd-animal-health.co.in]

- 2. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 3. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 8. ema.europa.eu [ema.europa.eu]

Cefalonium Hydrate: A First-Generation Cephalosporin in Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, has carved a niche in veterinary medicine, particularly in the management of bovine mastitis.[1] As a member of the β-lactam class of antibiotics, its efficacy is rooted in the disruption of bacterial cell wall synthesis. This guide provides a comprehensive technical overview of cefalonium hydrate, delving into its mechanism of action, spectrum of activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Core Attributes of this compound

Cefalonium is a semi-synthetic cephalosporin characterized by its broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[2] It is particularly effective against the common pathogens associated with bovine mastitis.[1][2]

Mechanism of Action

The bactericidal action of cefalonium, like other β-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis. The primary target is the penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, cefalonium disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.

Caption: Mechanism of action of Cefalonium.

Data Presentation

Antimicrobial Spectrum and Potency

The in vitro activity of cefalonium is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for cefalonium and other first-generation cephalosporins against key mastitis pathogens.

| Organism | Cefalonium MIC (µg/mL) | Cephapirin MIC (µg/mL) | Cefazolin MIC (µg/mL) |

| Staphylococcus aureus | 0.125 (Mode) | 0.25 (Mode) | 0.5 (Mode) |

| Streptococcus uberis | Data not readily available | Data not readily available | Data not readily available |

| Escherichia coli | Data not readily available | Data not readily available | Data not readily available |

| Coagulase-negative staphylococci | Data not readily available | 0.12 (MIC90) | Data not readily available |

Note: Comprehensive MIC50 and MIC90 data for cefalonium against a wide range of mastitis pathogens are not consistently available in the public domain. The provided data is based on available research.

Pharmacokinetic Profile

Definitive pharmacokinetic studies of cefalonium in cattle following intramammary administration are limited.[2][3] However, existing data from studies involving radiolabelled cefalonium provide some insights into its absorption and excretion.

| Parameter | Observation |

| Absorption | Slow but extensive absorption from the udder.[3] |

| Distribution | Mean blood concentration of radioactivity remained fairly constant for approximately 10 days after dosing, suggesting prolonged absorption.[3] |

| Metabolism | Information not available. |

| Excretion | Primarily excreted in the urine.[3] |

| Half-life (Serum) | Not determined in definitive studies in cattle.[2][3] |

| Cmax (Peak Concentration) | Not determined. |

| Tmax (Time to Peak Concentration) | Not determined. |

It is important to note the lack of comprehensive pharmacokinetic data for cefalonium in the target species, which is a limitation in optimizing dosing regimens.

Clinical Efficacy

Cefalonium is primarily used as a dry cow therapy to treat existing subclinical infections and prevent new intramammary infections during the dry period. Clinical trials have demonstrated its efficacy in this application.

| Pathogen | Cure Rate (%) |

| Staphylococcus aureus | >90% |

| Streptococcus agalactiae | >90% |

| Streptococcus dysgalactiae | 100%[4] |

| Streptococcus uberis | >90% |

| All major pathogens | 91.9% - 97.1%[4] |

Cure rates are from a randomized, controlled therapeutic trial assessing the efficacy of different dry-cow therapy regimens.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.

Caption: Workflow for MIC determination.

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

-

Culture Preparation: Grow the test organism in a suitable broth to the logarithmic phase.

-

Antibiotic Addition: Add cefalonium at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. A no-antibiotic control is also included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration.

Caption: Workflow for Time-Kill Curve Assay.

Conclusion

This compound remains a relevant first-generation cephalosporin, particularly for the control of bovine mastitis. Its established mechanism of action and proven clinical efficacy underscore its value in veterinary medicine. However, a notable gap exists in the comprehensive understanding of its pharmacokinetic profile in cattle. Further research to elucidate these parameters would be invaluable for optimizing treatment protocols and ensuring the continued responsible use of this important antibiotic. The experimental protocols detailed in this guide provide a framework for future research and a deeper understanding of cefalonium's antimicrobial properties.

References

Cefalonium Hydrate in Veterinary Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium hydrate, a first-generation cephalosporin antibiotic, holds a significant place in veterinary medicine, primarily in the management of bovine mastitis. Its efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria makes it a valuable tool for both therapeutic and prophylactic applications in dairy cattle. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, clinical efficacy, and the methodologies behind its evaluation.

Mechanism of Action

Cefalonium, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target is the transpeptidase enzyme, also known as penicillin-binding protein (PBP), which is crucial for the cross-linking of peptidoglycan chains.[1][2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[1][2] Cephalosporins, including cefalonium, are generally less susceptible to β-lactamase enzymes compared to penicillins, which provides an advantage against certain resistant bacterial strains.[1][2]

Caption: Inhibition of bacterial cell wall synthesis by Cefalonium.

Pharmacokinetics and Residue Data

Detailed pharmacokinetic parameters for cefalonium following intramammary administration in cattle are not extensively published. However, studies using radiolabelled cefalonium have shown that it is slowly but extensively absorbed from the udder, with primary excretion through the urine.[1][3] Mean blood concentrations of radioactivity remained relatively constant for about 10 days after administration, indicating prolonged absorption from the udder.[1][3]

Table 1: Pharmacokinetic and Residue Data for this compound

| Parameter | Value/Information | Species | Administration Route | Reference |

| Absorption | Slow and extensive from the udder. | Cattle | Intramammary | [1][3] |

| Excretion | Primarily in urine. Between 7% and 13% of radioactivity eliminated in urine on each of the first three days post-dosing. Daily excretion in feces was <1% over the same period. | Cattle | Intramammary | [1] |

| Milk Residue Depletion | In primiparous dairy cows, residues were below the limit of quantitation at 96 hours after calving. In multiparous dairy cows, residues were below the limit of quantitation at 36 hours after calving. | Cattle | Intramammary (Dry Cow) | [4] |

| Withdrawal Period (Milk) | 96 hours after calving if the dry period is longer than 54 days; 58 days following treatment if the dry period is less than or equal to 54 days. | Cattle | Intramammary (Dry Cow) | [5] |

| Withdrawal Period (Meat and Offal) | 21 days. | Cattle | Intramammary (Dry Cow) | [5] |

Antimicrobial Spectrum and Efficacy

Cefalonium is a broad-spectrum cephalosporin with activity against many of the common pathogens associated with bovine mastitis.[5][6]

Table 2: In Vitro Susceptibility of Bovine Mastitis Pathogens to Cefalonium

| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | ≤ 0.5 | [1] |

Table 3: Clinical Efficacy of Cefalonium Dry Cow Therapy in Bovine Mastitis

| Pathogen | Treatment Group | Control Group | Bacteriological Cure Rate (%) | Reference |

| Corynebacterium bovis and Staphylococcus epidermidis (combined) | Cefalonium | Cloxacillin | 80.3 | [7][8] |

| Staphylococcus aureus | Cefalonium | Cloxacillin | No significant difference | [7][8] |

| Streptococcus agalactiae | Cefalonium | Cloxacillin | No significant difference | [7][8] |

| Streptococcus uberis | Cefalonium | Cloxacillin | No significant difference | [7][8] |

Experimental Protocols

Protocol 1: Clinical Efficacy Trial for Dry Cow Therapy

This protocol outlines a typical randomized, controlled clinical trial to evaluate the efficacy of an intramammary cefalonium product for the treatment and prevention of mastitis during the dry period.

Caption: Workflow for a clinical efficacy trial of dry cow therapy.

Methodology:

-

Animal Selection: Select dairy cows in late lactation intended for drying off. Inclusion criteria may include a history of clinical mastitis or a high somatic cell count (SCC).

-

Pre-Treatment Sampling: Aseptically collect duplicate milk samples from each quarter of the udder for bacteriological culture and SCC analysis to determine the infection status at drying off.

-

Randomization: Randomly assign eligible cows to either the cefalonium treatment group or a control group (placebo or another approved dry cow antibiotic).

-

Treatment Administration: Immediately after the final milking of lactation, infuse the assigned treatment into each quarter according to the manufacturer's instructions.

-

Dry Period Monitoring: Monitor cows for any adverse events or signs of clinical mastitis throughout the dry period.

-

Post-Calving Sampling: Collect duplicate quarter milk samples for bacteriological analysis at approximately 5 and 12 days post-calving to assess the bacteriological outcome.

-

Data Analysis: Calculate the bacteriological cure rate for existing infections and the rate of new intramammary infections during the dry period for both groups. Compare the outcomes statistically.

Protocol 2: Milk Residue Depletion Study

This protocol describes a study to determine the depletion of cefalonium residues in milk following intramammary administration in dry cows.

Caption: Workflow for a milk residue depletion study.

Methodology:

-

Animal Selection: Select a cohort of healthy dairy cows in late lactation.

-

Treatment Administration: Administer a single intramammary infusion of this compound into each quarter at the time of drying off.

-

Milk Sampling: Following calving, collect composite milk samples from all four quarters at predetermined time points (e.g., at each milking for a specified period).

-

Sample Preparation: Process the milk samples to extract the drug residues. This may involve protein precipitation followed by solid-phase extraction.

-

Analytical Method: Quantify the concentration of cefalonium in the milk extracts using a validated analytical method with high sensitivity and specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentration of cefalonium residues over time for each cow. Use statistical methods to calculate the time required for the residues to deplete below the established Maximum Residue Limit (MRL), thereby determining the milk withdrawal period.

Conclusion

This compound remains a cornerstone in the control of bovine mastitis, particularly as a dry cow therapy. Its broad-spectrum bactericidal activity and prolonged presence in the udder contribute to its clinical effectiveness. While specific pharmacokinetic data in cattle remains limited, residue depletion studies have established clear withdrawal periods to ensure food safety. The provided experimental protocols offer a framework for the continued evaluation and development of intramammary cephalosporin therapies in veterinary medicine. Further research to elucidate the detailed pharmacokinetic profile of cefalonium in dairy cattle would be beneficial for optimizing dosing regimens and further ensuring its judicious use.

References

- 1. Elimination kinetics of ceftiofur hydrochloride after intramammary administration in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 4. A comparative field trial of cephalonium and cloxacillin for dry cow therapy for mastitis in Australian dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and relative bioavailability study of two cefquinome sulfate intramammary infusions in cow milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of cefoperazone in the cow by the intramammary route and its effect on mastitis pathogens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of extended intramammary ceftiofur therapy against mild to moderate clinical mastitis in Holstein dairy cows: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Cefalonium Hydrate Resistance in Bacteria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cefalonium, a first-generation cephalosporin, faces mounting challenges from bacterial resistance, a phenomenon that compromises its therapeutic efficacy. This technical guide provides an in-depth analysis of the core molecular mechanisms conferring resistance to cefalonium hydrate in bacteria. The primary mechanisms discussed are enzymatic degradation by β-lactamases, structural modifications of penicillin-binding proteins (PBPs), and the reduction of intracellular drug concentrations via efflux pumps and altered porin channels. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key resistance pathways to serve as a comprehensive resource for researchers in antimicrobial resistance and drug development.

Introduction to Cefalonium and Cephalosporin Resistance

Cefalonium is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the first generation of cephalosporins. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. Cefalonium binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

However, the clinical utility of cefalonium, like many β-lactam antibiotics, is threatened by the emergence and spread of bacterial resistance. Bacteria have evolved sophisticated strategies to counteract the action of cefalonium, which can be broadly categorized into three main types:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of cefalonium, rendering it inactive.

-

Target Site Modification: Alterations in the structure of PBPs, which reduce their binding affinity for cefalonium.

-

Reduced Drug Accumulation: Changes in the bacterial cell envelope that limit the intracellular concentration of cefalonium, primarily through the action of efflux pumps and modification or downregulation of porin channels in Gram-negative bacteria.

This guide will delve into the technical details of each of these resistance mechanisms.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. These enzymes hydrolyze the four-membered β-lactam ring, a critical structural component for the antimicrobial activity of cefalonium.

Classification and Spectrum of β-Lactamases

β-lactamases are a diverse group of enzymes, classified based on their amino acid sequence (Ambler classification: Classes A, B, C, and D) and functional characteristics (Bush-Jacoby-Medeiros classification). While some β-lactamases have a narrow substrate spectrum, others, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, can hydrolyze a wide range of β-lactam antibiotics, including later-generation cephalosporins. Staphylococcal β-lactamases, often plasmid-mediated, are particularly relevant for resistance to first-generation cephalosporins like cefalonium. These are typically Class A serine β-lactamases.

Kinetic Parameters of Cefalonium Hydrolysis

The efficiency of a β-lactamase against a particular β-lactam is determined by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster rate of hydrolysis. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.

While specific kinetic data for the hydrolysis of cefalonium by various β-lactamases are not extensively available in the public literature, studies on other first-generation cephalosporins, such as cephalothin and cefazolin, provide insights. For instance, Staphylococcal β-lactamases have been shown to efficiently hydrolyze these compounds. It is highly probable that these enzymes also recognize and inactivate cefalonium.

Table 1: Illustrative Kinetic Parameters of Staphylococcal β-Lactamases for First-Generation Cephalosporins

| β-Lactamase Type | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Type A | Cephalothin | 33 | 1500 | 45 |

| Type A | Cefazolin | 110 | 2800 | 25 |

| Type C | Cephalothin | 38 | 2500 | 66 |

| Type C | Cefazolin | 150 | 4500 | 30 |

Note: This table presents example data for other first-generation cephalosporins to illustrate the kinetic principles. Specific data for cefalonium is needed for a precise assessment.

Experimental Protocol: β-Lactamase Activity Assay

A common method to determine β-lactamase activity is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin, which changes color upon hydrolysis of its β-lactam ring.

Objective: To quantify the kinetic parameters (Km and kcat) of a purified β-lactamase or a bacterial cell lysate against cefalonium.

Materials:

-

Purified β-lactamase or bacterial cell lysate

-

This compound standard

-

Nitrocefin (chromogenic substrate)

-

Phosphate-buffered saline (PBS), pH 7.0

-

UV/Vis spectrophotometer

-

96-well microplate (optional)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of nitrocefin in DMSO.

-

Prepare serial dilutions of cefalonium in PBS to create a range of substrate concentrations.

-

-

Enzyme Assay:

-

In a cuvette or microplate well, add a known concentration of the β-lactamase enzyme in PBS.

-

Initiate the reaction by adding a specific concentration of cefalonium.

-

Monitor the hydrolysis of cefalonium by measuring the decrease in absorbance at its λmax (approximately 260 nm) over time.

-

Alternatively, a competition assay can be performed where the inhibition of nitrocefin hydrolysis by cefalonium is measured.

-

-

Data Analysis:

-

Calculate the initial velocity (v0) of the reaction at each cefalonium concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration.

-

Alterations in Penicillin-Binding Proteins (PBPs)

The primary targets of cefalonium are the penicillin-binding proteins (PBPs), which are bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall. Resistance can emerge through modifications to these target proteins that reduce the binding affinity of cefalonium.

PBP Structure and Function

PBPs are a group of membrane-associated enzymes with transpeptidase, transglycosylase, and carboxypeptidase activities. They are classified based on their molecular weight and amino acid sequence homology. In Staphylococcus aureus, for example, PBPs 1, 2, and 3 are essential for cell viability and are primary targets for β-lactam antibiotics.

Mechanisms of PBP-Mediated Resistance

Resistance to β-lactams through PBP alterations can occur via two main mechanisms:

-

Modification of existing PBPs: Point mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site, reducing the affinity for β-lactam antibiotics.

-

Acquisition of a novel PBP: Bacteria can acquire genes encoding a new PBP with intrinsically low affinity for β-lactams. The most notable example is PBP2a (encoded by the mecA gene) in Methicillin-Resistant Staphylococcus aureus (MRSA), which confers resistance to nearly all β-lactam antibiotics.

While cefalonium is a first-generation cephalosporin, mutations in native PBPs of staphylococci can reduce its effectiveness.

Binding Affinity of Cefalonium to PBPs

The affinity of a β-lactam antibiotic for a specific PBP is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to that PBP. A lower IC50 value indicates a higher binding affinity.

Table 2: Minimum Inhibitory Concentrations (MICs) of Cefalonium against Staphylococcus aureus Isolates from Bovine Mastitis

| Isolate Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| S. aureus | 130 | 0.06 - >128 | 0.125 | 1 |

This data indicates that while many isolates are susceptible, a subset exhibits high-level resistance to cefalonium.

Experimental Protocol: PBP Competition Assay

This assay determines the affinity of a test antibiotic (cefalonium) for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding to these proteins.

Objective: To determine the IC50 of cefalonium for various PBPs in a target bacterium.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Bocillin™ FL (a fluorescently labeled penicillin)

-

This compound

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Incubation:

-

Incubate the bacterial membrane preparation with various concentrations of cefalonium for a defined period (e.g., 15 minutes) at room temperature to allow for binding to PBPs.

-

-

Labeling:

-

Add a fixed, saturating concentration of Bocillin™ FL to the mixture and incubate for another defined period (e.g., 10 minutes). Bocillin™ FL will bind to the PBPs that are not already occupied by cefalonium.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band at different cefalonium concentrations.

-

Plot the percentage of Bocillin™ FL binding against the cefalonium concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP.

-

Reduced Drug Accumulation: Efflux Pumps and Porins

In addition to enzymatic degradation and target modification, bacteria can develop resistance by actively reducing the intracellular concentration of the antibiotic. This is achieved through the overexpression of efflux pumps or by altering the permeability of the outer membrane in Gram-negative bacteria.

Efflux Pumps

Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. They are a significant cause of multidrug resistance (MDR). Major families of efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. Overexpression of these pumps can lead to clinically significant levels of resistance to cephalosporins. While specific studies identifying cefalonium as a substrate for particular efflux pumps are limited, its structural similarity to other cephalosporins suggests it is likely susceptible to efflux by broad-spectrum pumps.

Porin Channels

In Gram-negative bacteria, the outer membrane acts as a permeability barrier. Hydrophilic antibiotics like cefalonium typically cross this membrane through water-filled channels called porins. Resistance can arise from mutations that lead to a decreased number of porin channels or alterations in the channel structure that restrict the passage of the antibiotic. This reduction in influx, often coupled with efflux pump activity, can significantly decrease the intracellular concentration of the antibiotic, leading to resistance.

Experimental Protocol: Efflux Pump Inhibition Assay

This assay determines if an antibiotic is a substrate of an efflux pump by measuring the change in its minimum inhibitory concentration (MIC) in the presence of an efflux pump inhibitor (EPI).

Objective: To assess whether cefalonium is a substrate for efflux pumps in a given bacterial strain.

Materials:

-

Bacterial strain to be tested

-

This compound

-

An efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN, also known as MC-207,110)

-

Mueller-Hinton broth or agar

-

96-well microplates

Procedure:

-

MIC Determination:

-

Determine the MIC of cefalonium for the test organism using a standard broth microdilution or agar dilution method.

-

-

MIC Determination with EPI:

-

Determine the MIC of cefalonium again, but this time in the presence of a sub-inhibitory concentration of the EPI.

-

-

Data Analysis:

-

A significant reduction (typically four-fold or greater) in the MIC of cefalonium in the presence of the EPI suggests that cefalonium is a substrate of an efflux pump that is inhibited by the EPI.

-

Visualizing Resistance Mechanisms

The following diagrams, generated using the DOT language, illustrate the conceptual pathways of cefalonium resistance in bacteria.

Caption: Enzymatic degradation of cefalonium by β-lactamase.

Caption: Alteration of Penicillin-Binding Proteins (PBPs) reduces cefalonium efficacy.

Caption: Reduced drug accumulation in Gram-negative bacteria via porins and efflux pumps.

Conclusion and Future Directions

Bacterial resistance to this compound is a multifaceted problem driven by enzymatic degradation, target site modification, and reduced drug accumulation. Understanding these mechanisms at a molecular level is crucial for the development of strategies to combat resistance. This includes the design of new β-lactamase inhibitors, the development of novel cephalosporins with enhanced binding to resistant PBPs, and the discovery of effective efflux pump inhibitors.

Future research should focus on obtaining more specific quantitative data for cefalonium, including its interaction with a wider range of β-lactamases and PBPs from clinically relevant pathogens. Furthermore, a deeper understanding of the role of efflux and porin-mediated resistance in the context of cefalonium is warranted. Such data will be invaluable for optimizing the use of this antibiotic and for guiding the development of next-generation therapies to overcome the challenge of antimicrobial resistance.

Early Research on Cefalonium Hydrate for Bovine Mastitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, has been a component of bovine mastitis control strategies, particularly in dry cow therapy (DCT). Its primary application is the treatment of existing subclinical infections and the prevention of new intramammary infections (IMI) during the dry period. This technical guide provides an in-depth analysis of the early research into Cefalonium hydrate, focusing on its in vitro activity, clinical efficacy, and the experimental methodologies employed in its evaluation. While comprehensive data from the initial developmental period in the 1970s and 1980s is limited in readily accessible literature, this guide synthesizes the earliest available quantitative data to provide a thorough understanding of its foundational research.

Cefalonium exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. As a β-lactam antibiotic, it targets and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vitro Susceptibility Data

Early research focused on establishing the spectrum of activity of cefalonium against key bovine mastitis pathogens. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Staphylococcus aureus Isolates from Bovine Mastitis

| MIC (µg/mL) | Number of Isolates (n=130) |

| ≤0.125 | 15 |

| 0.25 | 84 |

| 0.5 | 23 |

| 1 | 4 |

| 2 | 1 |

| 4 | 1 |

| 8 | 1 |

| >8 | 1 |

This data, while from a more recent study, represents the most detailed early picture of Cefalonium's potency against a significant mastitis pathogen.

Table 2: Epidemiological Cut-off Values (ECV) for Cefalonium against Bovine Staphylococcus aureus

| Parameter | Value |

| MIC ECV | ≤0.5 µg/mL |

| Zone Diameter ECV (10 µg disk) | ≥22 mm |

| Zone Diameter ECV (30 µg disk) | ≥29 mm |

Clinical Efficacy in Dry Cow Therapy

Clinical trials have been instrumental in evaluating the effectiveness of cefalonium in a field setting. The primary endpoints of these studies are typically the bacteriological cure rate of existing infections and the prevention of new infections during the dry period.

Table 3: Comparative Efficacy of Cefalonium and Cloxacillin in Dry Cow Therapy for Bovine Mastitis

| Pathogen | Treatment | Cure Rate (%) |

| Corynebacterium bovis & Staphylococcus epidermidis (combined) | Cefalonium | 80.3% |

| Cloxacillin | 70.7% | |

| Staphylococcus aureus | Cefalonium | No Significant Difference |

| Cloxacillin | No Significant Difference | |

| Streptococcus agalactiae | Cefalonium | No Significant Difference |

| Cloxacillin | No Significant Difference | |

| Streptococcus uberis | Cefalonium | No Significant Difference |

| Cloxacillin | No Significant Difference |

This study from the early 2000s provides the earliest available comparative clinical trial data.[1]

Experimental Protocols

Detailed experimental protocols from the earliest research are not extensively documented in accessible literature. However, based on the methodologies described in subsequent and related studies, the following outlines the likely procedures for key experiments.

In Vitro Susceptibility Testing (MIC Determination)

-

Bacterial Isolates : A panel of bacterial isolates from bovine mastitis cases is assembled. This typically includes reference strains and clinical isolates of Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, and Escherichia coli.

-

Inoculum Preparation : Bacterial isolates are cultured on appropriate agar media (e.g., blood agar) for 18-24 hours. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

-

Broth Microdilution : A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.

-

Inoculation : The standardized bacterial suspension is added to each well of the microdilution plate containing the cefalonium dilutions.

-

Incubation : The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination : The MIC is recorded as the lowest concentration of cefalonium that completely inhibits visible bacterial growth.

Clinical Efficacy Trial (Dry Cow Therapy)

-

Animal Selection : Dairy cows at the end of their lactation period are selected. Cows are often screened for subclinical mastitis using methods like the California Mastitis Test (CMT) or somatic cell count (SCC).

-

Pre-Treatment Sampling : Quarter milk samples are collected aseptically from all cows prior to drying off. These samples are subjected to bacteriological culture to identify any existing intramammary infections.

-

Randomization and Treatment : Cows are randomly assigned to a treatment group (e.g., intramammary infusion of 250 mg this compound per quarter) or a control group (e.g., no treatment or a different antibiotic). The infusion is administered after the final milking of lactation.

-

Post-Calving Sampling : Quarter milk samples are collected again shortly after calving (e.g., within the first week).

-

Bacteriological Analysis : Post-calving milk samples are cultured to determine the presence of mastitis pathogens.

-

Efficacy Evaluation :

-

Bacteriological Cure : An infection present at drying off is considered cured if the causative pathogen is not isolated from the post-calving sample.

-

New Infection Rate : A new infection is recorded if a pathogen not present at drying off is isolated from the post-calving sample.

-

-

Clinical Mastitis Monitoring : Cows are monitored for signs of clinical mastitis during the dry period and early lactation.

Visualizations

Mechanism of Action of Cefalonium

Caption: Cefalonium's mechanism of action targeting bacterial cell wall synthesis.

General Workflow for a Dry Cow Therapy Clinical Trial

References

An In-depth Technical Guide to the Structure-Activity Relationship of Cefalonium Hydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefalonium, a first-generation cephalosporin antibiotic, demonstrates a well-defined structure-activity relationship (SAR) that is crucial for its antibacterial efficacy, particularly against Gram-positive bacteria associated with veterinary medicine, such as bovine mastitis.[1] This document provides a detailed examination of cefalonium's chemical structure, elucidating the roles of its core components and critical side chains in its mechanism of action. The bactericidal effect of cefalonium is achieved through the inhibition of bacterial cell wall synthesis, a process mediated by its covalent interaction with Penicillin-Binding Proteins (PBPs).[2][3] Key to its function are the acylamino side chain at position C-7 and the pyridinium-based substituent at position C-3 of the 7-aminocephalosporanic acid (7-ACA) nucleus. This guide synthesizes quantitative data on its biological activity, details the experimental protocols used for its evaluation, and presents visual diagrams to illustrate its SAR, mechanism, and relevant experimental workflows.

The Cephalosporin Core and Cefalonium's Key Moieties